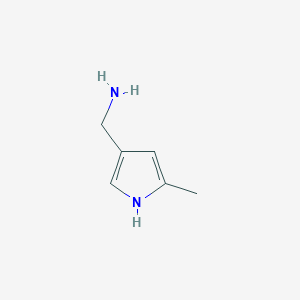![molecular formula C9H7NOS B13679108 1-(Benzo[d]isothiazol-4-yl)ethanone](/img/structure/B13679108.png)
1-(Benzo[d]isothiazol-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzo[d]isothiazol-4-yl)ethanone is a chemical compound with the molecular formula C₉H₇NOS and a molecular weight of 177.22 g/mol . It belongs to the class of isothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure.
Méthodes De Préparation
The synthesis of 1-(Benzo[d]isothiazol-4-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of benzo[d]isothiazole with acetic anhydride under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: Benzo[d]isothiazole and acetic anhydride.
Reaction Conditions: The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures.
Procedure: The benzo[d]isothiazole is dissolved in acetic anhydride, and the mixture is heated to reflux. Sulfuric acid is added dropwise to catalyze the reaction.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance yield and purity .
Analyse Des Réactions Chimiques
1-(Benzo[d]isothiazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various substituents. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields sulfoxides or sulfones, while reduction with sodium borohydride produces alcohols .
Applications De Recherche Scientifique
1-(Benzo[d]isothiazol-4-yl)ethanone has a wide range of scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals, including antipsychotic drugs like ziprasidone and lurasidone.
Materials Science: It is employed in the development of novel materials with unique electronic and optical properties, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of various biological pathways and disease mechanisms.
Industrial Applications: It serves as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(Benzo[d]isothiazol-4-yl)ethanone depends on its specific application. In medicinal chemistry, the compound acts as a pharmacophore, interacting with various molecular targets such as receptors and enzymes. For example, in antipsychotic drugs, it modulates the activity of dopamine and serotonin receptors, contributing to its therapeutic effects .
At the molecular level, the compound’s isothiazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its binding affinity and specificity towards target proteins .
Comparaison Avec Des Composés Similaires
1-(Benzo[d]isothiazol-4-yl)ethanone can be compared with other similar compounds, such as:
Benzo[d]isothiazol-3(2H)-one: This compound features a hydroxyl group at the 3-position of the isothiazole ring and exhibits different reactivity and biological activity.
Benzo[d]thiazole: Lacking the sulfur atom in the 1,2-position, this compound has distinct chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanone group, which imparts unique chemical reactivity and biological activity compared to its analogs .
Conclusion
This compound is a versatile compound with significant applications in medicinal chemistry, materials science, and industrial chemistry. Its unique chemical structure and reactivity make it a valuable building block for the synthesis of various complex molecules and materials. Ongoing research continues to explore its potential in new and innovative applications.
Propriétés
Formule moléculaire |
C9H7NOS |
|---|---|
Poids moléculaire |
177.22 g/mol |
Nom IUPAC |
1-(1,2-benzothiazol-4-yl)ethanone |
InChI |
InChI=1S/C9H7NOS/c1-6(11)7-3-2-4-9-8(7)5-10-12-9/h2-5H,1H3 |
Clé InChI |
ZVIWMHQBQJSNOT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C2C=NSC2=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Phenylbenzo[d]oxazol-6-yl)ethanamine](/img/structure/B13679027.png)
![(R)-1-Cbz-ethyl (S)-2-[Boc(methyl)amino]-4-methylpentanoate](/img/structure/B13679034.png)
![2-Ethyl-7,8-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13679035.png)
![7-Bromo-6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13679037.png)
![7-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B13679044.png)





![Methyl 6-Methoxybenzo[c]isoxazole-3-carboxylate](/img/structure/B13679093.png)



